molecular formula C14H10FNO5 B6393061 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261967-51-4

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6393061
CAS RN: 1261967-51-4
M. Wt: 291.23 g/mol
InChI Key: YNANZZWWXHADPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid (5FMC2HIN) is a synthetic compound that has been studied for its potential use in scientific research applications. It is a derivative of nicotinic acid and contains both a 5-fluoro-5-methoxycarbonylphenyl group and a 2-hydroxyisonicotinic acid group. 5FMC2HIN has been studied for its ability to modulate the activity of enzymes and receptors, and has been used in various laboratory experiments.

Mechanism of Action

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its ability to modulate the activity of enzymes and receptors. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Additionally, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamines such as serotonin and dopamine. It has also been shown to bind to the serotonin transporter and inhibit its activity.
Biochemical and Physiological Effects
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its ability to modulate the activity of enzymes and receptors. It has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory and concentration, and improved mood. Additionally, it has been shown to have an inhibitory effect on the activity of monoamine oxidase, which can lead to increased levels of monoamines in the brain. This can lead to increased levels of serotonin and dopamine, which can lead to improved mood and increased motivation.

Advantages and Limitations for Lab Experiments

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds. One limitation is that it has a relatively short half-life, making it difficult to study long-term effects. Additionally, it is not approved for human use, making it difficult to study its effects in humans.

Future Directions

There are several potential future directions for research involving 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%. One potential direction is to study its potential use as a therapeutic agent for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential use in the treatment of depression and anxiety. Additionally, it could be studied for its potential use in the treatment of addiction, as it has been shown to have an inhibitory effect on the activity of monoamine oxidase. Finally, it could be studied for its potential use in the treatment of pain, as it has been shown to have an inhibitory effect on the activity of acetylcholinesterase.

Synthesis Methods

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized using a two-step process. First, 5-fluoro-5-methoxycarbonylphenyl-2-hydroxyisonicotinic acid ethyl ester is synthesized by reacting 5-fluoro-5-methoxycarbonylphenol with ethyl isonicotinate. This reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80°C and a pressure of 1.5 bar. Second, the ethyl ester is hydrolyzed to produce 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is carried out in aqueous hydrochloric acid at a temperature of 40°C and a pressure of 1.5 bar.

Scientific Research Applications

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential use in scientific research applications. It has been used to modulate the activity of enzymes and receptors, and to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on the endocrine system. Additionally, it has been used to study the effects of various compounds on the cardiovascular system.

properties

IUPAC Name

5-(3-fluoro-5-methoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(20)8-2-7(3-9(15)4-8)11-6-16-12(17)5-10(11)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNANZZWWXHADPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688141
Record name 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-51-4
Record name 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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